molecular formula C13H23NO4 B13565992 2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid

2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid

Cat. No.: B13565992
M. Wt: 257.33 g/mol
InChI Key: UOSRADVMJYCOBA-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is characterized by its stability and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions. The process may include additional steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protection prevents unwanted side reactions and allows for selective deprotection under controlled conditions. The molecular targets include amine groups in various substrates, and the pathways involve silylation, methanolysis, and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • 2-Bocamino-cyclopropanecarboxylic acid ethyl ester
  • (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific structure, which provides stability and reactivity in various chemical processes. The presence of the BOC group allows for selective protection and deprotection, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-[3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-13(4,5)9(14)8-10(15)16/h9H,6-8H2,1-5H3,(H,15,16)

InChI Key

UOSRADVMJYCOBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1CC(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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